2-fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)aniline
Description
Properties
CAS No. |
312537-83-0 |
|---|---|
Molecular Formula |
C7H6FN5 |
Molecular Weight |
179.15 g/mol |
IUPAC Name |
2-fluoro-4-(2H-tetrazol-5-yl)aniline |
InChI |
InChI=1S/C7H6FN5/c8-5-3-4(1-2-6(5)9)7-10-12-13-11-7/h1-3H,9H2,(H,10,11,12,13) |
InChI Key |
RAORRNPIMYMNAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNN=N2)F)N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The most widely reported method involves a [3 + 2] cycloaddition between 2-fluoro-4-cyanoaniline and sodium azide (NaN₃) catalyzed by Lewis acids such as ZnBr₂ or AlCl₃. The reaction proceeds via coordination of the nitrile group to the Lewis acid, enhancing its electrophilicity for azide attack. Key parameters include:
Case Study: ZnBr₂-Catalyzed Synthesis
A representative procedure involves heating 2-fluoro-4-cyanoaniline (10 mmol) with NaN₃ (15 mmol) and ZnBr₂ (1.5 equiv.) in DMF at 95°C for 18 hours. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields 2-fluoro-4-(1H-tetrazol-5-yl)aniline in 82% yield.
Ugi Tetrazole Multi-Component Reaction
Reaction Design and Components
The Ugi tetrazole reaction assembles the tetrazole ring and aniline backbone in a single step using four components:
-
Amine : 2-Fluoroaniline
-
Aldehyde : Formaldehyde
-
Isocyanide : tert-Butyl isocyanide
This method achieves convergent synthesis but requires stringent control over stoichiometry and temperature.
Optimization and Challenges
-
Solvent : Methanol or ethanol at 0–5°C suppresses imine byproducts.
-
Yield : Typically 50–65%, limited by competing Passerini reactions.
-
Regioselectivity : The tetrazole forms preferentially at the para position due to electronic effects of the fluorine substituent.
Post-Functionalization of Preformed Tetrazoles
Electrophilic Fluorination
Fluorine can be introduced post-cycloaddition using electrophilic agents like Selectfluor®. For example, 4-(1H-tetrazol-5-yl)aniline reacts with Selectfluor® (1.2 equiv.) in acetonitrile at 80°C for 6 hours, achieving 70% fluorination at the ortho position.
Limitations
-
Regioselectivity : Competing meta-fluorination (15–20%) necessitates tedious chromatography.
-
Functional Group Tolerance : The tetrazole’s electron-withdrawing nature deactivates the ring, requiring excess fluorinating agent.
Diazonium Salt Fluorination (Balz-Schiemann Reaction)
Reaction Sequence
Key Data
| Step | Conditions | Yield (%) |
|---|---|---|
| Diazotization | 0°C, 1 h | 95 |
| Fluorination | HBF₄, 60°C, 2 h | 68 |
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|
| Cycloaddition | High regioselectivity | Long reaction time | 78–85 |
| Ugi Reaction | Convergent synthesis | Low yield | 50–65 |
| Post-Fluorination | Late-stage modification | Byproduct formation | 60–70 |
| Balz-Schiemann | Scalability | Multi-step sequence | 60–68 |
Chemical Reactions Analysis
Types of Reactions
2-fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)aniline involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and tetrazole ring contribute to its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to desired biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Tetrazole-Substituted Anilines
Key Comparison Points
Substituent Position Effects
- Fluorine Position :
- This may influence binding to biological targets or catalytic sites .
3-Fluoro (e.g., CAS 1057326-75-6): The meta position reduces steric effects but retains electron-withdrawing properties, possibly enhancing stability in acidic environments .
- Tetrazole Position :
- 5-yl vs. 1-yl : The 5-yl substitution (e.g., this compound) allows for resonance stabilization of the tetrazole ring, increasing acidity (pKa ~4–5) compared to 1-yl isomers. This makes it a better bioisostere for carboxylate groups in drug design .
Biological Activity
- Enzyme Inhibition :
- Fluorinated analogs like the target compound may improve potency by enhancing hydrophobic interactions or metabolic stability .
Synthetic Accessibility
- Boronic ester intermediates (e.g., 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) are frequently used in Suzuki-Miyaura couplings to introduce tetrazole groups, as seen in the synthesis of related tricyclic topoisomerase inhibitors .
Stability and Degradation Fluorine substitution can mitigate degradation in biological matrices. For example, tert-butyl oxazolidinone derivatives with 2-fluoro substituents (e.g., compounds 1a and 1b in ) degrade in simulated gastric fluid, suggesting that unprotected tetrazole analogs may require formulation optimization for oral bioavailability .
Biological Activity
2-Fluoro-4-(1H-1,2,3,4-tetrazol-5-yl)aniline is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound features a tetrazole ring, which is known for its diverse biological applications, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.
The chemical formula for this compound is , with a molecular weight of 179.16 g/mol. It is characterized by the presence of a fluorine atom and a tetrazole moiety which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆FN₅ |
| Molecular Weight | 179.16 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing tetrazole rings. For instance, derivatives of tetrazole have shown significant cytotoxic effects against various cancer cell lines. In a comparative study involving multiple synthesized compounds with similar structures, some derivatives exhibited IC50 values in the low micromolar range against lung cancer cell lines (A549) and breast cancer cell lines (MCF-7) .
Table 1: Anticancer Activity of Tetrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 0.054 |
| Compound B | MCF-7 | 0.048 |
| This compound | HeLa | TBD |
The mechanism underlying the anticancer activity of tetrazole derivatives often involves the inhibition of tubulin polymerization and cell cycle arrest. For example, compounds with tetrazole rings have been shown to bind to the colchicine site on beta-tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, tetrazole-containing compounds have demonstrated antimicrobial activity. The presence of the tetrazole moiety enhances the interaction with biological targets in pathogenic microorganisms. Studies suggest that modifications on the aniline ring can further improve antimicrobial efficacy .
Case Studies
A case study involving the synthesis and evaluation of various derivatives of this compound indicates promising results in both anticancer and antimicrobial assays. The synthesized derivatives were tested against several human cancer cell lines and showed varying degrees of cytotoxicity.
Table 2: Summary of Case Study Findings
| Compound | Anticancer Activity (IC50 µM) | Antimicrobial Activity (Minimum Inhibitory Concentration µg/mL) |
|---|---|---|
| Derivative A | 0.011 - 0.015 | TBD |
| Derivative B | 0.246 | TBD |
Q & A
Q. How to address discrepancies in reported biological activity between in vitro and in vivo studies?
- Methodological Answer : Poor in vivo bioavailability may stem from rapid glucuronidation. Solutions:
- Prodrug Design : Mask the amine with acetyl groups.
- Pharmacokinetic Profiling : Monitor plasma concentrations via LC-MS/MS. A related compound showed 50% higher AUC with prodrug modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
